molecular formula C21H25N7 B11184026 N-{4-amino-6-[(4-phenylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)amine

N-{4-amino-6-[(4-phenylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)amine

Cat. No.: B11184026
M. Wt: 375.5 g/mol
InChI Key: KXHRNPWEMBOHEF-UHFFFAOYSA-N
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Description

N-{4-amino-6-[(4-phenylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)amine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with amino and phenylpiperazine groups. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

The synthesis of N-{4-amino-6-[(4-phenylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)amine involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring is typically formed through the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions: The introduction of the amino and phenylpiperazine groups is achieved through substitution reactions. These reactions often require specific reagents and catalysts to ensure high yield and selectivity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve continuous flow processes and optimization of reaction conditions to enhance efficiency and scalability.

Chemical Reactions Analysis

N-{4-amino-6-[(4-phenylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the triazine ring.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

N-{4-amino-6-[(4-phenylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)amine has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Biological Studies: It is used in biological studies to understand its effects on cellular processes and molecular pathways.

    Pharmacology: The compound is studied for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.

    Industrial Applications: It is used in the development of new materials and chemical processes, including the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-{4-amino-6-[(4-phenylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular signaling and function. Detailed studies are conducted to elucidate the exact molecular targets and pathways involved in its effects.

Comparison with Similar Compounds

N-{4-amino-6-[(4-phenylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)amine can be compared with other triazine derivatives, such as:

    Imatinib: A well-known triazine derivative used in the treatment of chronic myelogenous leukemia.

    Dasatinib: Another triazine-based drug used for similar therapeutic purposes.

    Nilotinib: A triazine derivative with applications in cancer therapy.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity, which may offer advantages over other similar compounds in terms of efficacy and safety.

Properties

Molecular Formula

C21H25N7

Molecular Weight

375.5 g/mol

IUPAC Name

2-N-(3-methylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H25N7/c1-16-6-5-7-17(14-16)23-21-25-19(24-20(22)26-21)15-27-10-12-28(13-11-27)18-8-3-2-4-9-18/h2-9,14H,10-13,15H2,1H3,(H3,22,23,24,25,26)

InChI Key

KXHRNPWEMBOHEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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